4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that features a unique combination of indole and phthalazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share structural similarities with the indole moiety of the compound.
Phthalazinone Derivatives: Compounds such as phthalazinone and its derivatives exhibit similar chemical properties.
Uniqueness
The unique combination of indole and phthalazinone moieties in 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H29N3O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C26H29N3O3S/c1-3-18-13-14-20(25-21-10-6-7-11-22(21)26(30)28(4-2)27-25)17-24(18)33(31,32)29-16-15-19-9-5-8-12-23(19)29/h5,8-9,12-14,17H,3-4,6-7,10-11,15-16H2,1-2H3 |
InChI Key |
CQDUVENKJDMHQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.